molecular formula C7H6BrFN2O B1395803 4-Bromo-2-fluoro-N-hydroxybenzimidamide CAS No. 635702-31-7

4-Bromo-2-fluoro-N-hydroxybenzimidamide

Cat. No. B1395803
CAS RN: 635702-31-7
M. Wt: 233.04 g/mol
InChI Key: ZLDXWHDTLLXDES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-N-hydroxybenzimidamide involves a reaction of 4-Bromo-2-fluorobenzonitrile with hydroxylamine hydrochloride in methanol at 60°C for 40 minutes . The reaction is then quenched by water, and the resulting off-white solid is filtered out .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-N-hydroxybenzimidamide consists of a benzimidamide core with bromine and fluorine substituents at the 4 and 2 positions, respectively.


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-N-hydroxybenzimidamide is a solid at room temperature. Further physical and chemical properties such as melting point, boiling point, and solubility are not documented in the available resources.

Scientific Research Applications

Multifunctional Probe for Ions Detection

Zhao et al. (2019) developed a multifunctional chemosensor using a compound related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide, which could recognize and detect various ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafishes. This research demonstrates the potential application of similar compounds in biological and environmental monitoring (Zhao et al., 2019).

Metabolism Study in Rat Liver

Boeren et al. (1992) studied the metabolism of compounds structurally similar to 4-Bromo-2-fluoro-N-hydroxybenzimidamide in rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential biotransformation products of such compounds (Boeren et al., 1992).

Bacterial Utilization of Halogenated Compounds

Van den Tweel et al. (1987) reported that Alcaligenes denitrificans NTB-1 can metabolize halogenated compounds, including those structurally related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. This research suggests potential applications in bioremediation and environmental cleanup (Van den Tweel et al., 1987).

Liquid Crystalline Properties Study

Sakagami and Nakamizo (1980) explored the liquid crystalline properties of compounds, including N-(4-Alkoxybenzylidene)-4-halogenoanilines, which bear resemblance to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. This research could be relevant for the development of new materials with specific optical properties (Sakagami & Nakamizo, 1980).

Electrolyte Additive in Lithium-Ion Batteries

Zhang Qian-y (2014) studied 4-bromo-2-fluoromethoxybenzene (BFMB), closely related to 4-Bromo-2-fluoro-N-hydroxybenzimidamide, as a bi-functional electrolyte additive for lithium-ion batteries. This research highlights potential applications in enhancing the safety and performance of lithium-ion batteries (Zhang Qian-y, 2014).

Synthesis and Pharmaceutical Applications

Pettit et al. (2005) conducted a study on the synthesis of fluorcombstatin phosphate and related 3-halostilbenes, which are structurally similar to 4-Bromo-2-fluoro-N-hydroxybenzimidamide. These compounds have shown potential in cancer treatment and as inhibitors of tubulin polymerization (Pettit et al., 2005).

Safety and Hazards

As a research chemical, 4-Bromo-2-fluoro-N-hydroxybenzimidamide should be handled with care. It may be harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDXWHDTLLXDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-fluoro-N'-hydroxybenzenecarboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-fluoro-N-hydroxybenzimidamide
Reactant of Route 2
4-Bromo-2-fluoro-N-hydroxybenzimidamide
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-fluoro-N-hydroxybenzimidamide
Reactant of Route 4
4-Bromo-2-fluoro-N-hydroxybenzimidamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.